4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
The compound with the chemical structure “4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a heterocyclic compound containing a pyrazole ring fused with a pyridine ring
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is the Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that has been extensively researched for the treatment of autoimmune and oncology-related illnesses .
Mode of Action
The compound interacts with BTK by inhibiting its activity. This inhibition is achieved through the compound’s interaction with the active site of BTK, thereby preventing the kinase from phosphorylating its substrates .
Biochemical Pathways
The inhibition of BTK affects multiple biochemical pathways. BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for B-cell development, differentiation, and signaling . Inhibition of BTK can lead to the suppression of B-cell mediated immune responses .
Pharmacokinetics
It has been shown that the compound can effectively inhibit a wide range of nucleoside-resistant hepatitis b virus mutants . In an HBV AAV mouse model, the lead compound 45 can inhibit HBV DNA viral load through oral administration .
Result of Action
The result of the compound’s action is the inhibition of BTK activity, leading to the suppression of B-cell mediated immune responses . This can have therapeutic effects in conditions where B-cell activity is implicated, such as certain autoimmune diseases and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization to form the desired pyrazolopyridine structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound “4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
The compound “4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide” has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine: A similar compound with a fused pyrazole and pyridine ring structure.
Pyridopyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.
Uniqueness
The compound “4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide” is unique due to its specific ring structure and the presence of both pyrazole and pyridine rings
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h4,9H,1-3H2,(H2,8,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDLMEWUTRWGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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